molecular formula C18H14ClNOS2 B13375296 [3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl](phenyl)methanone

[3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl](phenyl)methanone

Cat. No.: B13375296
M. Wt: 359.9 g/mol
InChI Key: LPZGHWYSYXHZRL-UHFFFAOYSA-N
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Description

3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a methylsulfanyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienyl core, followed by the introduction of the chlorophenyl and methylsulfanyl groups through substitution reactions. The final step involves the addition of the amino group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and thienyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chlorophenylmethanone
  • 4-Methylsulfanyl-2-thienylmethanone
  • 4-Chlorophenyl-5-(methylsulfanyl)-2-thienylmethanone

Uniqueness

3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the amino and methylsulfanyl groups allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H14ClNOS2

Molecular Weight

359.9 g/mol

IUPAC Name

[3-amino-4-(4-chlorophenyl)-5-methylsulfanylthiophen-2-yl]-phenylmethanone

InChI

InChI=1S/C18H14ClNOS2/c1-22-18-14(11-7-9-13(19)10-8-11)15(20)17(23-18)16(21)12-5-3-2-4-6-12/h2-10H,20H2,1H3

InChI Key

LPZGHWYSYXHZRL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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